N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted with:
- A thiophen-2-yl moiety at position 7, contributing aromatic π-π stacking capabilities.
- An N-cyclohexyl acetamide side chain, which introduces steric bulk and lipophilicity.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural design aligns with derivatives targeting enzymes or receptors requiring heterocyclic engagement, such as kinases or proteases .
Properties
IUPAC Name |
N-cyclohexyl-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c27-16(22-14-5-2-1-3-6-14)13-26-20(28)18-19(17(24-26)15-7-4-12-30-15)31-21(23-18)25-8-10-29-11-9-25/h4,7,12,14H,1-3,5-6,8-11,13H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOCPSRFXBTHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex compound with potential therapeutic applications. Its structural components suggest a range of biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound, drawing from various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 453.5 g/mol. The compound features a thiazolo-pyridazin core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Activity : Compounds containing thiazole and thiophene rings have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vivo. For instance, derivatives of thiazole have demonstrated significant effects in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .
- Anticancer Potential : The thiazolo-pyridazin framework has been associated with anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways .
- Antimicrobial Activity : Some thiazole derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents .
Anti-inflammatory Mechanisms
A study highlighted the ability of thiazole-containing compounds to inhibit Th17 cell differentiation, which is crucial in inflammatory responses. In vivo tests demonstrated that specific derivatives reduced the severity of inflammation in mouse models .
Anticancer Studies
In vitro assays have shown that N-cyclohexyl derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to N-cyclohexyl exhibited cytotoxic effects against breast cancer cells by inducing apoptosis through caspase activation .
Antimicrobial Efficacy
Research on related thiazole derivatives revealed their effectiveness against Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolo compounds exhibit broad-spectrum antimicrobial activities. For instance, compounds similar to N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been shown to possess potent antibacterial properties against various strains, including resistant bacteria. The thiazole and pyridazine rings are crucial for this activity due to their ability to interact with bacterial enzymes and disrupt cellular processes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that thiazolo derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 . The structural features of the compound may enhance its efficacy by targeting specific cancer-related pathways.
Anti-inflammatory Effects
In silico studies suggest that the compound could act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions. The morpholino group may enhance the compound's bioactivity by improving solubility and bioavailability .
Antibacterial Studies
In a study evaluating various thiazolo derivatives, several compounds demonstrated MIC values significantly lower than standard antibiotics such as Ciprofloxacin, indicating their potential as new antimicrobial agents .
Anticancer Research
Another research effort focused on synthesizing thiazolo derivatives that showed promising anticancer activity against multiple cell lines with IC50 values in the low micromolar range . These findings suggest that further development of N-cyclohexyl derivatives could lead to effective cancer therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The following table compares key structural and physicochemical properties of the target compound with analogues from the evidence:
Key Observations:
This may improve aqueous solubility but reduce membrane permeability. Methyl substituents (as in ) simplify synthesis but limit interaction with polar binding pockets.
Position 7 Aromatic Groups :
Physicochemical and Pharmacological Implications
- Solubility: Morpholino and thiophene groups may enhance solubility compared to methyl/halogenated analogues, critical for oral bioavailability.
- Binding Affinity : The cyclohexyl group’s bulk could hinder binding to compact active sites but improve selectivity for larger pockets.
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorophenyl groups (as in ) resist degradation .
Preparation Methods
Ganch Cyclocondensation Strategy
A high-yield pathway involves cyclocondensation of 3-chloro-4-(thiophen-2-yl)-2,4-dioxobutyric acid methyl ester with 1-morpholinecarbothioamide under refluxing methanol (78–87% yield):
$$
\text{C}{11}\text{H}{10}\text{ClNO}4 + \text{C}5\text{H}{10}\text{N}2\text{S} \xrightarrow{\text{MeOH, 4h}} \text{C}{16}\text{H}{14}\text{N}3\text{O}3\text{S}_2 + \text{HCl} \uparrow
$$
Key parameters:
Hydrazine-Mediated Ring Closure
Alternative methods employ hydrazine hydrate (3 equiv) in ethanol to convert methyl 5-benzoylthiazole-4-carboxylates to pyridazinones:
$$
\text{C}{14}\text{H}{12}\text{N}2\text{O}3\text{S} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, 4h}} \text{C}{12}\text{H}{10}\text{N}4\text{O}2\text{S} + \text{CH}3\text{OH} \uparrow
$$
Typical yields: 82–89% after recrystallization (ethanol:DMF 1:1).
Acetamide Side Chain Installation
Chloroacetylation of Cyclohexylamine
Source provides optimized conditions for 2-chloro-N-cyclohexylacetamide synthesis:
| Parameter | Value |
|---|---|
| Cyclohexylamine | 2.1 equiv |
| Acetyl chloride | 1.0 equiv |
| Solvent | Acetonitrile |
| Temperature | 15–20°C |
| Yield | 93% |
| Purification | Crystallization (EtOAc) |
Key spectral data:
Nucleophilic Displacement
Coupling the chloroacetamide with thiazolo[4,5-d]pyridazinone employs:
Analytical Characterization Benchmarks
Spectroscopic Standards
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Ganch cyclization | 87 | 98.5 | 6 | $$$ |
| Hydrazine closure | 82 | 97.8 | 8 | $$ |
| Suzuki coupling | 65 | 96.2 | 12 | $$$$ |
| Direct alkylation | 72 | 98.1 | 10 | $$$ |
Key observations:
- Ganch method offers best yield/time balance
- Suzuki coupling enables late-stage diversification but increases cost
- Hydrazine route suitable for small-scale synthesis.
Scale-Up Considerations and Process Optimization
Gram-Scale Production
Green Chemistry Approaches
- Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF
- Catalytic recycling: Immobilized Pd catalysts for thiophene coupling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
